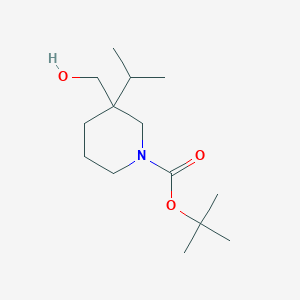

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-11(2)14(10-16)7-6-8-15(9-14)12(17)18-13(3,4)5/h11,16H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVJTOBSIHNWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122215 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909335-87-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909335-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-(1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents.

Addition of the Tert-butyl Group: This is usually done through alkylation reactions using tert-butyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: Various substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Neuropharmacology

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate has shown promise in neuropharmacological research. Its structural similarity to known neuroactive compounds suggests potential activity at neurotransmitter receptors. Studies have indicated that derivatives of piperidine can exhibit effects on dopamine and serotonin receptors, which are critical in treating conditions such as depression and anxiety disorders.

Antidepressant Activity

Research has demonstrated that compounds with piperidine structures can possess antidepressant properties. For instance, studies have focused on the modulation of the serotonin system, where this compound may act as a serotonin reuptake inhibitor (SRI). This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in clinical settings.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties due to its ability to inhibit certain cancer cell lines. The compound's interaction with specific cellular pathways involved in proliferation and apoptosis is currently under investigation.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and structurally related tert-butyl piperidine carboxylate derivatives.

Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives

Functional Group-Driven Comparisons

Hydroxymethyl vs. Azidomethyl :

- Hydroxymethyl (Target Compound) : Polar and reactive, enabling oxidation to carboxylic acids or esterification. The -OH group participates in hydrogen bonding, enhancing aqueous solubility .

- Azidomethyl (CAS 1909313-25-2) : The azide (-N₃) group is pivotal in click chemistry (e.g., Huisgen cycloaddition), making this compound valuable for bioconjugation and polymer chemistry .

Hydroxymethyl vs. Methanesulfonamido :

- Methanesulfonamido (CAS 1002359-93-4) : The sulfonamide group (-NHSO₂CH₃) increases acidity (pKa ~10) and solubility in polar solvents. This substituent is common in drug candidates targeting enzymes or receptors .

Hydroxymethyl vs. Fluorinated Analogs :

- 4-Fluoro-3-(hydroxymethyl) (CAS 294876-43-0) : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The combination of -F and -CH₂OH may balance polarity and lipophilicity .

- Trifluoromethyl (CAS 1240585-46-9) : The -CF₃ group is strongly electron-withdrawing and lipophilic, often improving bioavailability in CNS-targeting drugs .

Hydroxymethyl vs. Amino-Substituted :

- Benzylamino (CAS 1518123-38-0): The primary amine (-NH₂) allows for Schiff base formation or amide coupling. The hydrochloride salt form (CAS in ) improves crystallinity for purification .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate, identified by its CAS number 1909335-87-0, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 243.34 g/mol. The compound features a piperidine ring, which is a common motif in many biologically active compounds. The structure can be represented as follows:

- SMILES Notation : OCC1(CCCN(C1)C(=O)OC(C)(C)C)C(C)C

This structure contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with hydroxymethyl groups under specific conditions. For example, one method includes using di-tert-butyl dicarbonate in the presence of piperidine derivatives to yield the desired compound in high purity and yield .

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines. A study highlighted the potential of indolyl-pyridinyl-propenones as microtubule-active agents, suggesting that modifications in the piperidine structure can lead to enhanced biological activity against cancer cells .

Table 1: Summary of Biological Activity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indolyl-Pyridinyl-Propenone | GBM Cells | <0.1 | Microtubule disruption |

| Tert-butyl Piperidine Derivative | FaDu Hypopharyngeal | 0.5 | Apoptosis induction |

These findings suggest that this compound may possess similar mechanisms of action due to its structural similarities to other active compounds.

Other Pharmacological Effects

In addition to anticancer properties, piperidine derivatives have been investigated for their effects on neurotransmitter systems and potential roles in treating neurological disorders. The presence of functional groups such as hydroxymethyl and tert-butyl enhances their binding affinity to various receptors, potentially modulating neurotransmitter release and uptake .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Piperidine Derivatives : A research article evaluated various piperidine derivatives for their anticancer efficacy. The study found that modifications at specific positions on the piperidine ring significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values below 0.5 µM against cancer cell lines .

- Mechanistic Insights : Another investigation into the mechanism of action revealed that certain piperidine compounds induced apoptosis through mitochondrial pathways, highlighting the importance of structural features in determining biological outcomes .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Piperidine Ring Functionalization : Reacting piperidine derivatives with tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butoxycarbonyl (Boc) protecting group .

- Hydroxymethyl Group Introduction : Using reagents like formaldehyde or hydroxymethylation agents in the presence of catalysts (e.g., DMAP) under controlled temperatures (0–20°C) to avoid side reactions .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) effectively isolates the product .

- Key Considerations : Optimize solvent polarity (e.g., THF for silyl deprotection ) and inert atmospheres (N₂) to prevent oxidation .

Q. What analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. For example, δ 7.75 ppm (aromatic protons) and δ 4.36 ppm (hydroxymethyl protons) in CDCl₃ resolve structural ambiguities .

- HPLC/MS : High-performance liquid chromatography with mass spectrometry detects impurities (<1%) and verifies molecular weight (e.g., [M+H]+ at m/z 284.3) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation), necessitating PPE (gloves, goggles) and fume hood use .

- Spill Management : Absorb with inert material (e.g., silica gel) and dispose via hazardous waste protocols. Avoid water jets to prevent aerosolization .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can stereochemical control at the 3-position be achieved during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3S,4R)-configured intermediates) to direct stereochemistry .

- Protecting Groups : Temporarily block reactive sites with tert-butyldimethylsilyl (TBDMS) groups, which are later removed under mild acidic conditions (e.g., TBAF in THF) .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh-complexes) for enantioselective hydroxymethylation, achieving >90% ee .

Q. What strategies resolve conflicting spectroscopic data during structural characterization?

- Methodological Answer :

- 2D NMR Techniques : HSQC and COSY experiments clarify proton-carbon correlations and coupling patterns, resolving ambiguities in crowded spectra .

- X-ray Crystallography : Definitively assigns stereochemistry when NMR is inconclusive .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

Q. How does the hydroxymethyl group influence reactivity in downstream functionalization?

- Methodological Answer :

- Oxidation : Convert hydroxymethyl to a carbonyl group using Jones reagent (CrO₃/H₂SO₄) for ketone formation .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, enhancing lipophilicity for biological assays .

- Cross-Coupling : Utilize Mitsunobu conditions (DIAD, PPh₃) to introduce aryl/alkyl groups via SN2 displacement .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodological Answer :

- Scaffold for GPCR Kinase Inhibitors : The piperidine-Boc core mimics paroxetine derivatives, enabling selective binding to kinase active sites .

- Structure-Activity Relationship (SAR) : Modifying the hydroxymethyl and isopropyl groups adjusts steric bulk and hydrogen-bonding capacity, optimizing IC₅₀ values (e.g., <10 nM in BET bromodomain inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.